molecular formula C17H20N2O4 B1463487 2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid CAS No. 300715-96-2

2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid

Cat. No.: B1463487
CAS No.: 300715-96-2
M. Wt: 316.35 g/mol
InChI Key: LCLGLPDRQJBJET-UHFFFAOYSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

The compound features a tetrahydro-pyrido[4,3-b]indole core, where the pyridine ring is partially saturated, and the indole moiety retains aromaticity. The IUPAC name, 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid , reflects the Boc-protected secondary amine at position 2 and the carboxylic acid at position 8. Key structural attributes include:

Property Value
Molecular Formula C₁₇H₂₀N₂O₄
Molecular Weight 316.35 g/mol
SMILES Notation CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O
Key Functional Groups Boc-protected amine, carboxylic acid

The Boc group enhances stability during synthetic manipulations, while the carboxylic acid enables conjugation or salt formation for improved solubility.

Historical Context in Heterocyclic Chemistry Research

The synthesis of pyridoindole derivatives dates to the early 20th century, with the Fischer indole synthesis (developed in 1883) serving as a foundational method for constructing indole rings. The tetrahydro-pyrido[4,3-b]indole scaffold emerged as a focus in the 1960s–1970s, particularly for studying serotonin antagonists. For example, arylhydrazones of 4-piperidones were cyclized via Fischer indolization to yield tetrahydro-pyridoindoles, demonstrating the scaffold’s adaptability.

The introduction of Boc protection in the late 20th century revolutionized the synthesis of nitrogen-containing heterocycles by enabling selective functionalization. Modern advances, such as microwave-assisted cyclizations and solid-phase peptide synthesis, have further streamlined the production of derivatives like this compound.

Role in Medicinal Chemistry Scaffold Development

The tetrahydro-pyrido[4,3-b]indole core is a privileged structure in drug discovery due to its ability to mimic bioaminergic neurotransmitters and interact with diverse biological targets. Key applications include:

  • Kinase Inhibition : Derivatives of this scaffold have shown activity against c-Met kinase, a receptor tyrosine kinase implicated in cancer metastasis. For instance, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles modified with triazolopyrazine groups exhibited submicromolar IC₅₀ values in enzymatic assays.
  • Antimicrobial Agents : Structural analogs with electron-withdrawing substituents demonstrate broad-spectrum activity against bacterial pathogens.
  • Neuroactive Compounds : The scaffold’s resemblance to tryptamine derivatives enables modulation of serotonin and melatonin receptors.

A recent study highlighted the scaffold’s utility in designing potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) proteins, where the Boc group improved metabolic stability.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-7-6-14-12(9-19)11-8-10(15(20)21)4-5-13(11)18-14/h4-5,8,18H,6-7,9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLGLPDRQJBJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679423
Record name 2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300715-96-2
Record name 2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid (CAS: 300715-96-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C15H19N3O4C_{15}H_{19}N_{3}O_{4}, with a molecular weight of 303.33 g/mol. The compound features a pyridoindole core structure that is known for various biological activities.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of derivatives related to the pyridoindole core. For example, compounds derived from tetrahydro-β-carbolines have shown significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. The IC50 values for these compounds range from 4.00 ± 0.53 to 35.36 ± 4.86 μM against both chloroquine-sensitive and chloroquine-resistant strains .

Table 1: Antiplasmodial Activity of Tetrahydro-β-carboline Derivatives

CompoundIC50 (μM)Selectivity Index
Compound 74.00 ± 0.53High
Compound 617.95 ± 9.46Moderate
Compound 835.36 ± 4.86Low

Cystic Fibrosis Modulation

The compound has also been investigated for its potential as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). In vitro studies demonstrated that certain derivatives could rescue the gating defect associated with CFTR mutations (F508del and G551D), suggesting a promising role in treating cystic fibrosis . The efficacy was assessed through structure-activity relationship studies leading to the identification of potent analogs.

Table 2: Efficacy Data of Pyridoindole Derivatives in CFTR Modulation

CompoundE_maxEC50 (μM)
Compound A0.850.25
Compound B0.720.40
Compound Cn.a.>20

The mechanism by which these compounds exert their biological effects involves interaction with specific enzymes and receptors within the target cells. Molecular docking studies suggest that the protonated form of the compound plays a crucial role in its physiological effects .

Case Studies

  • Antimalarial Screening : A study evaluated several derivatives for their antimalarial properties using standard in vitro methods against two strains of P. falciparum. The results indicated that certain modifications to the pyridoindole structure significantly enhanced antiplasmodial activity while maintaining low cytotoxicity towards human cells .
  • Cystic Fibrosis Potentiation : Research focused on the ability of specific tetrahydro-γ-carboline derivatives to improve CFTR function in FRT cells showed that enantiomerically pure compounds exhibited superior efficacy compared to their racemic counterparts . This emphasizes the importance of stereochemistry in drug design.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Boc (2), COOH (8) C₁₇H₂₀N₂O₄ 316.36 Boc protection enhances solubility; carboxylic acid enables derivatization.
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid HCl CH₃ (2), COOH (8), HCl salt C₁₃H₁₄N₂O₂·HCl 230.26 Methyl substitution reduces steric hindrance; hydrochloride salt improves crystallinity.
2-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid (36k) i-Pr (2), COOH (8) C₁₅H₁₈N₂O₂ 258.32 Bulkier isopropyl group may enhance target binding affinity.
(±)-2-Benzyl-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-8-yl acetic acid Benzyl (2), CH₂COOH (8), saturated core C₂₁H₂₂N₂O₂ 334.41 Saturation reduces aromaticity, diminishing aldose reductase inhibition.
2-(Cyclopropylcarbonyl)-analogue Cyclopropyl-CO (2), COOH (8) C₁₆H₁₆N₂O₃ 284.32 Cyclopropyl group introduces conformational rigidity.

Preparation Methods

Formation of the Tetrahydro-pyridoindole Core via Fischer Indole Synthesis

  • Starting Materials: The synthesis typically begins with a Boc-protected 4-piperidone and an aryl hydrazine derivative.
  • Reaction Conditions: The Fischer indole synthesis is carried out under acidic conditions, often using hydrochloric acid (HCl) in dioxane or methanesulfonic acid as catalysts.
  • Procedure: The aryl hydrazine reacts with the Boc-protected 4-piperidone to form an enehydrazine intermediate, which undergoes an acid-catalyzed-sigmatropic rearrangement, cyclization, and elimination of ammonia to yield the tetrahydro-γ-carboline core.
  • Yields: Moderate to high yields (60–75%) are reported for this step, depending on the electronic nature of the aryl hydrazine and reaction conditions.
  • Notes: Electron-poor hydrazines may require more forcing conditions, such as the use of trifluoroboron etherate complexes, to achieve satisfactory yields.

Introduction of the Boc Protecting Group

  • The Boc group is introduced on the nitrogen at position 2 of the tetrahydro-pyridoindole to protect the amine functionality during subsequent synthetic steps.
  • This is typically achieved by starting with Boc-protected 4-piperidone or by Boc protection after the core formation.

Functionalization at the 8-Position: Carboxylic Acid Formation

  • The carboxylic acid group at the 8-position is either introduced directly via the starting materials or through subsequent oxidation of suitable precursors.
  • The 8-carboxylic acid functionality is crucial for further derivatization, such as amide coupling reactions.

Amide Coupling and Derivatization

  • The carboxylic acid group at position 8 allows for amide bond formation with various amines or heteroaryl carboxylic acids.
  • Coupling Reagents: Commonly used reagents include EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in solvents like DMF (dimethylformamide).
  • Reaction Conditions: Room temperature stirring for several hours typically suffices.
  • Yields: High yields (up to 85%) and high purity (≥98.5% by HPLC) are achievable for these coupling reactions.

Deprotection and Purification

  • After coupling, the Boc protecting group can be removed under acidic conditions, commonly using HCl in dioxane or other acid-mediated protocols.
  • Deprotection yields are high (around 90%) with maintained product purity (>95%).
  • Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to ensure the desired purity for biological or further synthetic applications.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Purity (HPLC) Notes Reference
Fischer Indole Synthesis Boc-4-piperidone + aryl hydrazine, HCl/dioxane or MeSO3H, reflux 60–75 ~97% Electron-poor hydrazines need forcing conditions
Boc Protection Starting with Boc-4-piperidone or Boc protection post-synthesis >90 >95% Protects amine for subsequent steps
Amide Coupling EDCI/HOBt, DMF, RT 85 ≥98.5% High yield and purity
Boc Deprotection HCl in dioxane or similar acidic conditions 90 >95% Acid-mediated Boc removal
Purification Preparative HPLC ≥98.5% Ensures high purity final compound

Detailed Research Findings and Notes

  • The Fischer indole synthesis is a versatile and reliable method for constructing the tetrahydro-pyridoindole core. The reaction mechanism involves an acid-catalyzed rearrangement and cyclization, which can be tuned by adjusting acid strength and temperature.
  • The Boc protecting group is stable under the Fischer indole reaction conditions and can be selectively removed later, enabling flexible synthetic routes.
  • Amide coupling using EDCI/HOBt is well-established for this compound class, providing high yields and purity essential for medicinal chemistry applications.
  • The synthetic route allows for the preparation of various substituted analogues by changing the aryl hydrazine or the coupling partner, facilitating structure-activity relationship (SAR) studies.
  • Advanced purification techniques such as chiral separation by semipreparative HPLC have been employed when enantiomerically pure compounds are required.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions should be optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyridoindole core, followed by amide coupling or cyclization. For example, a method described in the literature uses anhydrous dichloromethane (DCM) as the solvent, diisopropylethylamine (DIPEA) as a base, and di-tert-butyl dicarbonate for Boc protection under nitrogen . Reaction time, stoichiometry of reagents (e.g., 1.05 eq. of Boc anhydride), and temperature (0°C to room temperature) are critical to achieving high yields (>90%) . Post-synthesis deprotection steps (e.g., HCl-mediated THP removal) require careful pH control and purification via preparative HPLC .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • HPLC : Purity validation (e.g., ≥97% as reported in commercial batches) using reverse-phase columns with UV detection at 254 nm .
  • NMR : 1H/13C NMR to confirm the Boc group (tert-butyl signals at ~1.4 ppm) and pyridoindole backbone integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₇H₂₀N₂O₄, MW 316.35) and rule out side products .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Face shields are recommended during large-scale synthesis .
  • Ventilation : Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (GHS H335) .
  • Waste Disposal : Follow institutional guidelines for organic waste, as ecological toxicity data are incomplete .

Advanced Research Questions

Q. How do structural modifications in the pyridoindole scaffold influence biological activity, particularly in enzyme inhibition?

Structure-activity relationship (SAR) studies reveal that saturation of the pyridoindole ring significantly impacts activity. For instance, the unsaturated derivative (compound 1 in ) showed micromolar-range aldose reductase inhibition, while its saturated analog (compound 2) was inactive. This suggests that planarity and conjugation in the heterocyclic core are critical for target binding . Further modifications, such as substituting the benzyl group with hydrophobic moieties, could enhance potency.

Q. What strategies can resolve contradictions in biological activity data between studies using this compound?

Discrepancies may arise from differences in:

  • Purity : Batch-to-batch variability (e.g., 97% vs. 95% purity) can affect assay outcomes .
  • Stereochemistry : Unreported enantiomeric ratios (e.g., racemic vs. chiral synthesis) may alter binding kinetics .
  • Assay Conditions : Buffer composition (e.g., ionic strength) and enzyme sources (recombinant vs. native) should be standardized .

Q. How can reaction yields be optimized during the Boc-protection step in the synthesis of related pyridoindole derivatives?

Key optimizations include:

  • Solvent Choice : Anhydrous DCM minimizes hydrolysis of Boc anhydride .
  • Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates Boc protection .
  • Workup : Sequential washes with 1M HCl and saturated NaHCO₃ improve purity by removing unreacted reagents .

Q. What are the implications of this compound's physicochemical properties on its solubility and bioavailability in pharmacological studies?

  • Solubility : The carboxylic acid group confers moderate aqueous solubility (~1-5 mg/mL in PBS), but the Boc group increases lipophilicity (logP ~2.5), limiting passive diffusion .
  • Bioavailability : Prodrug strategies (e.g., esterification of the carboxylic acid) or nanoformulation may enhance cellular uptake .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid

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